molecular formula C16H15NO4 B1331617 4-Benzyloxy-3-methoxy-beta-nitrostyrene CAS No. 63909-38-6

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Cat. No.: B1331617
CAS No.: 63909-38-6
M. Wt: 285.29 g/mol
InChI Key: YDGNRJKNDGBMCL-MDZDMXLPSA-N
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Description

4-Benzyloxy-3-methoxy-beta-nitrostyrene, commonly known as BMNS, is a chemical compound that belongs to the family of nitrostyrenes. It has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

Synthesis and Luminescent Properties

  • Lanthanide Coordination Compounds : A study explored using derivatives of 4-benzyloxy-3-methoxy-beta-nitrostyrene as ligands for lanthanide coordination compounds. These compounds were tested for their photophysical properties, influenced by electron-releasing or electron-withdrawing substituents, impacting their luminescent qualities (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Synthetic Reactions

  • Intramolecular Reactions : Research on intramolecular reactions of nitroolefin-β-diketone Michael adducts mentions β-nitrostyrene derivatives. These derivatives react under specific conditions, forming compounds like 5,5-dimethyl-1,3-cyclohexanedione and its interactions with β-nitrostyrene (Nielsen & Archibald, 1969).

Organic Synthesis and Catalysis

  • Free Radical Reactions : A study on the synthesis of alkenes via triethylaluminum-induced free radical reactions involved β-nitrostyrene derivatives. This research outlined a novel method for preparing different alkenes under certain conditions (Liu, Liu, & Yao, 2001).
  • Aryl Free Radicals Generation : The generation of aryl free radicals in the presence of nitrostyrenes has been studied for the synthesis of stilbenes. This research involves creating new carbon-carbon bonds and synthesizing compounds like resveratrol (Wagh, Autade, Patil, & Akamanchi, 2018).

Structure-Property-Activity Relationship

  • Antibacterial Activity : A multidisciplinary project investigated the structure-property-activity relationship of β-nitrostyrene derivatives, including their antibacterial activity. This study highlighted the correlation between physicochemical parameters and antibacterial efficiency (Milhazes et al., 2006).

Biochemical Analysis

  • Arylesterase Assay : Research involving the synthesis of this compound derivatives as substrates for arylesterase activity assays in serum was conducted. This work provided insights into the enzymatic properties of arylesterases using these substrates (Yuen, Price, Richardson, & Praill, 1981).

Safety and Hazards

4-Benzyloxy-3-methoxy-beta-nitrostyrene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3-methoxy-beta-nitrostyrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts . It also participates in the Michael reaction on carbapenam intermediates . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a Michael acceptor suggests its potential impact on cellular processes that involve nucleophilic addition reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, including the Michael reaction, which involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds . This mechanism is crucial for its role in biochemical synthesis and research applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound has a melting point of 122°C to 124°C, indicating its stability under standard laboratory conditions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its participation in biochemical reactions. The compound’s role as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts highlights its involvement in metabolic processes . Detailed studies on its metabolic flux and effects on metabolite levels are limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed within various cellular compartments

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNRJKNDGBMCL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-56-6
Record name trans-4-Benzyloxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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